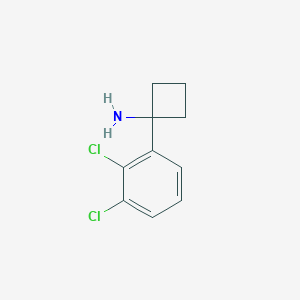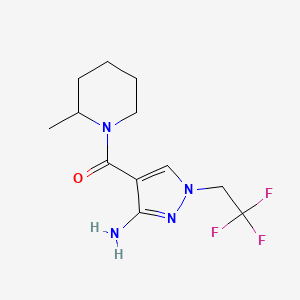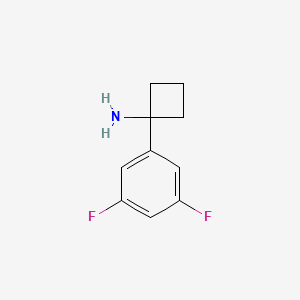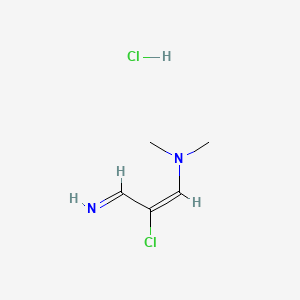
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is a chemical compound with a unique structure that includes a chloro group, an imino group, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or imino derivatives, while reduction typically results in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is similar in structure and is used as a crosslinking agent in various applications.
N,N-Dimethylformamide: Another compound with a dimethylamino group, used as a solvent in organic synthesis.
Uniqueness
(E)-2-chloro-3-iMino-N,N-diMethylprop-1-en-1-aMine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H10Cl2N2 |
|---|---|
Molekulargewicht |
169.05 g/mol |
IUPAC-Name |
(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?; |
InChI-Schlüssel |
YPJOEDBLDBQMHO-PXJNDEBCSA-N |
Isomerische SMILES |
CN(C)/C=C(\C=N)/Cl.Cl |
Kanonische SMILES |
CN(C)C=C(C=N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730499.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
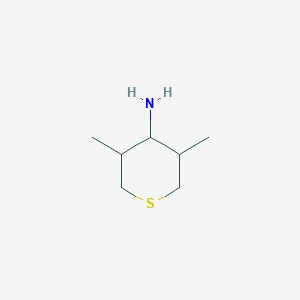
![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
![1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730536.png)
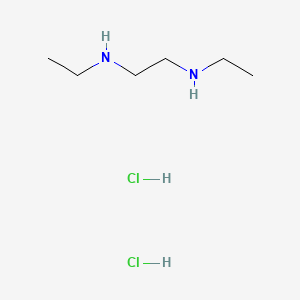
![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730557.png)
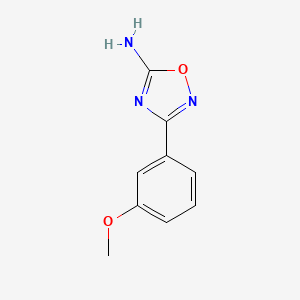
![2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11730562.png)
